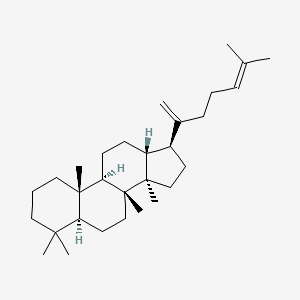

Dammara-20,24-diene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50 |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(5S,8R,9R,10S,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H50/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h11,23-26H,3,9-10,12-20H2,1-2,4-8H3/t23-,24-,25+,26-,28+,29-,30-/m1/s1 |

InChI Key |

SEXOMBPXHYAKHY-YCJSVCQFSA-N |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C)C |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Dammara 20,24 Diene

Botanical Sources of Dammara-20,24-diene

This compound and its derivatives have been found in several plant species, indicating a scattered distribution across different plant families and geographical regions.

Dammarane (B1241002) triterpenes, including derivatives of this compound, have been identified in the stem bark exudates of Maytenus macrocarpa, a tree native to Amazonia. researchgate.netmdpi.comrain-tree.com Research on M. macrocarpa has led to the isolation of various dammarane triterpenes, contributing to the chemotaxonomic understanding of this species within the Celastraceae family. researchgate.net

Phytochemical investigations of the aerial parts of Smilax canariensis, an endemic plant species of the Canary Islands and Madeira, have resulted in the identification of dammarane-type triterpenes. researchgate.netpreprints.orgmdpi.comsciprofiles.com Specifically, 3-acetyl-25-methyl-dammara-20,24-diene, a derivative, has been reported from this species. researchgate.netpreprints.orgmdpi.com This represents the first phytochemical profiling of S. canariensis and indicates the presence of dammarane triterpenes in this island ecosystem. researchgate.netpreprints.orgmdpi.comsciprofiles.com

Dammara-20(22),24-diene-3β,26,27-triol, a derivative of this compound, has been reported from the leaves and twigs of Rhus taitensis. researchgate.netrsc.orgresearchgate.netrsc.org This finding contributes to the known chemical constituents of the Rhus genus.

In Ixora coccinea, a new dammarane triterpene named ixorene, identified as 17β-dammara-12, 20-diene-3β-ol, has been isolated from the leaves. researchgate.netacgpubs.orgijpsr.comijpsr.infoekb.eg While not strictly this compound, its dammarane skeleton highlights the presence of this class of compounds in Ixora species. researchgate.netacgpubs.orgijpsr.comijpsr.infoekb.eg

A phytochemical study on the aerial parts of Wissadula periplocifolia has led to the isolation of dammaradienone, which was identified as a mixture including dammara-20(21),24-diene-3-one (B99460). scielo.brresearchgate.netscielo.br This indicates the occurrence of dammarane derivatives in this species belonging to the Malvaceae family. scielo.brresearchgate.netscielo.br

Dammara-20,24-dien-3-ol has been isolated from the ethyl acetate (B1210297) extract of the root bark of Diospyros mespiliformis. researchgate.netazjournalbar.comresearchgate.netphytojournal.com This isolation was achieved through chromatographic techniques and the compound was characterized by spectroscopic methods. researchgate.netazjournalbar.comresearchgate.net The presence of this dammarane derivative in D. mespiliformis adds to the phytochemical profile of this species. researchgate.netazjournalbar.comresearchgate.netphytojournal.com

Two new compounds with a dammarane skeleton, namely 2α-hydroxy-3-oxothis compound and 2α,3β-dihydroxydammara-20, 24-diene, have been reported from the leaves of Ocimum kilimandscharicum. scispace.comayurwiki.org41.89.243researchgate.netscispace.com This finding demonstrates the natural occurrence of oxygenated this compound derivatives in this species of the Lamiaceae family. scispace.comayurwiki.org41.89.243researchgate.netscispace.com

Here is a summary of the botanical sources of this compound and its derivatives:

| Botanical Source | Identified Compound(s) | Plant Family | Part Used |

| Maytenus macrocarpa | Dammarane triterpenes (derivatives of this compound) | Celastraceae | Stem bark exudates |

| Smilax canariensis | 3-acetyl-25-methyl-dammara-20,24-diene | Smilacaceae | Aerial parts |

| Rhus taitensis | Dammara-20(22),24-diene-3β,26,27-triol | Anacardiaceae | Leaves and twigs |

| Ixora coccinea | 17β-dammara-12, 20-diene-3β-ol (ixorene) | Rubiaceae | Leaves |

| Wissadula periplocifolia | Dammara-20(21),24-diene-3-one (as part of dammaradienone) | Malvaceae | Aerial parts |

| Diospyros mespiliformis | Dammara-20,24-dien-3-ol | Ebenaceae | Root bark |

| Ocimum kilimandscharicum | 2α-hydroxy-3-oxothis compound, 2α,3β-dihydroxydammara-20, 24-diene | Lamiaceae | Leaves |

Other Reported Plant Genera and Species

This compound and its derivatives have been identified in several plant species. For instance, dammara-20(21),24-diene-3-one has been reported in Lasiolaena morii and Aster alpinus. nih.gov this compound itself has been found in Polypodium virginianum. np-mrd.org Another derivative, dammara-20,24-dien-3-ol, has been isolated from the root bark of Diospyros mespiliformis. researchgate.net

Other plant sources where dammarane-type triterpenes, including those structurally related to this compound, have been found include:

Smilax canariensis, from which 3-acetyl-25-methyl-dammara-20,24-diene was identified. mdpi.compreprints.org

Ocimum kilimandscharicum, which contains 2α-hydroxy-3-oxothis compound and 2α,3β-dihydroxy this compound. scispace.com

Dysoxylum hongkongense, where dammara-20,24-dien-3β-ol was found. scispace.com

Maytenus macrocarpa, from which several dammarane triterpenes, including 24(Z)-3-oxodammara-20(21),24-dien-27-oic acid, have been isolated from stem bark exudates. researchgate.netmdpi.comnih.gov

Wissadula periplocifolia, which contains dammaradienone. scielo.br

Betula pendula (silver birch), whose shoots contain dammaranes like dammaradien-3-one and 20-hydroxy-3,4-seco-dammara-4(28),24-dien-3-oic acid. mdpi.com

Aglaia exima, from the bark of which 5α-dammara-20(21),24-dien-3β-ol was found. researchgate.net

These findings highlight the distribution of dammarane triterpenoids across various plant families and genera.

Microbial and Fungal Sources of this compound

Beyond the plant kingdom, this compound and related triterpenoids have also been identified in microorganisms.

Isolation from Bacterial Species (e.g., Zymomonas mobilis)

The bacterium Zymomonas mobilis is a notable microbial source of dammara-20(21),24-diene. ebi.ac.ukdoi.orgebi.ac.ukoup.comresearchgate.netresearchgate.net This bacterium has been found to produce a variety of polycyclic triterpenic hydrocarbons, including dammara-20(21),24-diene, as part of its hydrocarbon fraction. ebi.ac.ukdoi.orgoup.com These triterpenes are present in significant amounts in Z. mobilis, comparable to the levels of diploptene, which is typically the major triterpenic hydrocarbon in hopanoid-producing bacteria. ebi.ac.ukoup.com The occurrence of such compounds in Z. mobilis is suggested to be a signature of defective squalene (B77637) cyclization by the squalene/hopene cyclase enzyme in this organism, indicating the possibility of alternative cyclization routes. ebi.ac.ukebi.ac.ukoup.com

Detailed analysis of the hydrocarbon fraction from Z. mobilis has confirmed the presence and structural identity of dammara-20(21),24-diene through techniques such as 1H-NMR and GC-MS. doi.orgoup.com

Environmental Contexts of this compound Discovery

The discovery of this compound and its derivatives in various organisms is often linked to their ecological roles and the specific environments where these organisms thrive. For instance, Zymomonas mobilis, a bacterium known to produce dammara-20(21),24-diene, is a strictly fermentative bacterium recognized for its tolerance to high sugar and ethanol (B145695) concentrations. oup.com The membrane lipid composition of Z. mobilis, including hopanoids and related triterpenes like dammara-20(21),24-diene, is thought to play an essential role in modulating its ethanol tolerance and ability to grow under such challenging environmental conditions. oup.com

In plants, the presence of dammarane triterpenoids in species like Diospyros mespiliformis and Ocimum kilimandscharicum, which are used in traditional medicine, suggests potential ecological interactions or protective roles within those plants. researchgate.netscispace.com Similarly, the isolation of dammarane triterpenes from endemic species like Smilax canariensis highlights their occurrence in specific geographical and ecological niches. mdpi.compreprints.org The study of triterpenoid (B12794562) varnishes, such as those derived from dammar resin, also provides an environmental context, focusing on the ageing process and the distribution of triterpenoid compounds under different environmental conditions. uva.nl

The detection of dammar-13(17)-enes in sediments has also been reported, indicating the potential preservation and environmental presence of dammarane-type compounds in geological records, possibly suggesting microbial contributions. jst.go.jp

Isolation and Purification Methodologies for Dammara 20,24 Diene

Extraction Techniques from Natural Matrices

Extracting Dammara-20,24-diene from its natural sources is the initial step in the isolation process. This typically involves using solvents to dissolve the compound from the plant material.

Solvent-Based Extraction Approaches

Solvent extraction is a common method used to obtain crude extracts containing this compound. The choice of solvent depends on the polarity of the target compound and the matrix. For instance, ethyl acetate (B1210297) has been used to extract compounds, including dammarane (B1241002) derivatives, from plant materials such as Diospyros mespiliformis root bark and Borassus flabellifer L. researchgate.netazjournalbar.comgoogle.com. Hexane (B92381) and dichloromethane (B109758) have also been employed in sequential extraction procedures to obtain fractions containing triterpenes. scielo.br In one study, pulverized root bark was extracted with solvents of increasing polarity: n-hexane, ethyl acetate, ethanol (B145695), and water, yielding different percentages of extract. researchgate.netazjournalbar.com Another method involved extracting plant material with ethyl acetate at room temperature. google.com

A study on Wissadula periplocifolia utilized ethanol for initial extraction, followed by liquid-liquid extraction of the crude ethanol extract with solvents including hexane, dichloromethane, ethyl acetate, and n-butanol to obtain various fractions. scielo.br

Advanced Extraction Technologies

While the provided search results primarily detail traditional solvent extraction methods, advanced extraction technologies such as supercritical fluid extraction (SFE) or microwave-assisted extraction (MAE) could potentially be applied for the isolation of triterpenes like this compound. However, specific applications of these advanced methods for the extraction of this compound were not detailed in the search results.

Chromatographic Separation Strategies

Following extraction, chromatographic methods are essential for separating this compound from the complex mixture of compounds present in the crude extract.

Column Chromatography Applications (Silica Gel, Reversed-Phase)

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is widely used for the initial fractionation of extracts containing this compound. Compounds are eluted using solvent systems of increasing polarity. For example, silica gel column chromatography with hexane and dichloromethane mixtures has been used to isolate triterpenes. scielo.br In another instance, silica gel column chromatography was employed with a petroleum ether-ethyl acetate gradient. nih.gov Sephadex LH-20 column chromatography has also been used in the purification process. mdpi.comresearchgate.net

Reversed-phase column chromatography, which utilizes a non-polar stationary phase (such as C18) and a polar mobile phase, is also a valuable technique for purifying triterpenes. researchgate.netdp.tech This method is effective for separating compounds based on their hydrophobicity.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a useful technique for purifying small to moderate amounts of compounds and is often used after column chromatography for further separation of components that co-elute. scielo.brresearchgate.netuwindsor.ca It involves applying the sample as a band on a thicker TLC plate and developing it with a suitable solvent system. Bands corresponding to the desired compound are then scraped off the plate, and the compound is extracted from the stationary phase. Preparative TLC using silica plates and solvent systems like hexane:ethyl acetate has been reported for purifying triterpenes. scielo.br This method allows for the visualization of separated compounds, often using UV light or staining reagents, before isolation. reddit.com Preparative TLC can be effective for purifying mixtures in the milligram range. uwindsor.careddit.com

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-purity isolation of natural products, including triterpenes like this compound. nih.govbohrium.comdp.tech Both normal-phase and reversed-phase HPLC can be employed depending on the properties of the compound and other components in the mixture. Reversed-phase HPLC, often using C18 columns and mixtures of water and organic solvents, is commonly used for the purification of various compounds. chromatographyonline.comjascofrance.fr Normal-phase HPLC, typically with silica columns and organic solvents, is also an option. chromatographyonline.com Preparative HPLC allows for the injection of larger sample quantities to obtain purified compounds on a larger scale compared to analytical HPLC. dp.tech

Here is a summary of some isolation and purification methods mentioned:

| Plant Source | Extraction Solvents | Chromatographic Methods Used | Isolated Compounds (Examples) | Source |

| Wissadula periplocifolia | Ethanol, Hexane, Dichloromethane, Ethyl Acetate, n-Butanol | Column Chromatography (Silica Gel), Preparative TLC (Silica) | Dammara-20(21),24-diene-3-one (B99460), Taraxast-20(30)-en-3-one, etc. | scielo.br |

| Diospyros mespiliformis | n-Hexane, Ethyl Acetate, Ethanol, Water | Spectroscopic techniques (NMR) for characterization after isolation | Dammara-20,24-dien-3-ol | researchgate.netazjournalbar.com |

| Smilax canariensis | Not explicitly detailed, but likely solvent extraction | Sephadex LH-20, HPLC (Silica, C18) | 3-acetyl-25-methyl-dammara-20,24-diene, 24-hydroxy-24-methyl-dammara-20,25-dien-3-one, this compound | mdpi.compreprints.org |

| Inula racemosa | 70% Ethanol | Silica gel, Sephadex LH-20, RP-C18 column chromatography | Dammara-20,24-dien-3β-OAc, etc. | researchgate.net |

| Borassus flabellifer L. | Ethyl Acetate, Hexane, Dichloromethane | Column Chromatography (Silica Gel) | (17α)-23-(E)-dammara-20,23-dien-3β,25-diol (related dammarane) | google.com |

| Ocimum kilimandscharicum | Not explicitly detailed | Medium pressure chromatography (n-hexane-EtOAc, CH2Cl2-MeOH) | 2α,3β-dihydroxythis compound, 2α-hydroxy-3-oxothis compound | scispace.com |

| Polygonum bistorta L. | Ethyl acetate extracts | Not explicitly detailed in snippet | 3β-acetoxy-dammara-20, 24-diene, etc. | dcmhi.com.cn |

Ancillary Purification Techniques

Following initial extraction and preliminary chromatographic separation, ancillary purification techniques are crucial for obtaining this compound in high purity. These techniques often involve further chromatographic steps with optimized stationary and mobile phases, as well as methods like crystallization. The specific approach is highly dependent on the source material and the presence of co-occurring compounds.

Detailed research findings highlight the application of various chromatographic methods for the purification of dammarane-type triterpenes, including this compound and its derivatives. Column chromatography using silica gel is a widely employed technique, often utilizing gradient elution with solvent systems such as hexane and ethyl acetate or dichloromethane and methanol. thaiscience.inforesearchgate.netup.ac.zascielo.br The polarity of the target compound and impurities dictates the choice of solvent ratios and gradients. For instance, a study on Ceriops tagal used gradient elution of hexane and ethyl acetate (10:0 to 7:3) on silica gel to afford fractions containing dammarane triterpenes. thaiscience.info Another study on Diospyros mespiliformis root bark utilized gradient elution on a silica gel column with various solvent combinations, finding ethyl acetate extract offered the best separation for isolating Dammara-20,24-dien-3-ol. researchgate.net

Medium pressure chromatography has also been reported for the purification of dammarane triterpenes. In one study, repeated medium pressure chromatography using n-hexane-EtOAc (4:1 followed by 3:2) was used to purify compounds, including 2α,3β-dihydroxythis compound. scispace.com Further purification of pooled fractions from this study was achieved using medium pressure chromatography with n-hexane-EtOAc (1:1) followed by CH2Cl2-MeOH (99:1). scispace.com

High-performance liquid chromatography (HPLC) is a powerful ancillary technique for achieving high purity, particularly for separating compounds with similar polarities. Preparative HPLC, often with a silica column and solvent systems like hexane:ethyl acetate, has been successfully used to purify dammarane derivatives. mdpi.comresearchgate.net

Crystallization is another valuable ancillary technique that can be applied after chromatographic separation to obtain crystalline, high-purity compounds. While the search results did not provide specific data tables for the crystallization of this compound itself, crystallization from solvents like acetone (B3395972) has been mentioned for purifying other triterpenes, such as 3β-acetylbetulinic acid, after column chromatography. thaiscience.info This suggests that crystallization could potentially be applied to this compound depending on its physical properties and the nature of the remaining impurities.

Thin layer chromatography (TLC), while often used for monitoring fractions during column chromatography, can also be employed as a preparative technique (preparative TLC) for final purification steps when dealing with smaller quantities or for further purifying fractions obtained from column chromatography. researchgate.netscielo.bredu.krd

The effectiveness of these ancillary techniques is often evaluated by spectroscopic methods such as NMR (¹H and ¹³C NMR) and mass spectrometry (MS) to confirm the structure and purity of the isolated compound. researchgate.netedu.krd Comparison with literature data is also a common practice for identification and verification. researchgate.net

The following table summarizes some of the chromatographic techniques and solvent systems used in the purification of this compound and related dammarane triterpenes based on the search results:

| Technique | Stationary Phase | Mobile Phase Examples | Application | Source(s) |

| Column Chromatography | Silica gel | Hexane-EtOAc (gradient), CH2Cl2-MeOH | General purification of extracts and fractions | thaiscience.inforesearchgate.netup.ac.zascielo.br |

| Medium Pressure Chromatography | Not specified | n-hexane-EtOAc, CH2Cl2-MeOH | Purification of fractions | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Silica gel | Hexane:Ethyl acetate | High-purity separation of similar compounds | mdpi.comresearchgate.net |

| Preparative Thin Layer Chromatography (TLC) | Silica plates | Hex:EtOAc | Final purification of smaller quantities/fractions | researchgate.netscielo.bredu.krd |

While specific quantitative data on the purity and yield of this compound obtained solely through ancillary techniques is limited in the provided search results, the successful isolation and characterization of dammarane triterpenes using these methods underscore their importance in natural product purification workflows.

Biosynthesis and Enzymatic Pathways of Dammara 20,24 Diene

Overview of Triterpenoid (B12794562) Biosynthesis Precursors

Triterpenoids, including dammara-20,24-diene, are a class of terpenes composed of six isoprene (B109036) units, resulting in a C₃₀ skeleton. wikipedia.org They are biosynthesized from the acyclic precursor squalene (B77637). rsc.orgnih.gov Squalene itself is a triterpene, formed by the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C₁₅ molecule. wikipedia.orgoup.com This condensation is catalyzed by the enzyme squalene synthase (SQS). nih.govoup.com

The biosynthesis of isoprenoids, the building blocks of squalene, occurs through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov While the initial steps of IPP and DMAPP biosynthesis differ between these pathways, the subsequent conversion to FPP and then squalene is common in plants, fungi, and bacteria. nih.gov Squalene serves as a key lipophilic intermediate precursor for numerous triterpenoid biosynthetic pathways. jetir.org

Identification and Characterization of Dammaradiene Synthase (EC 5.4.99.37)

The cyclization of squalene to form the dammarane (B1241002) skeleton is catalyzed by a specific enzyme known as dammaradiene synthase. This enzyme is classified under the EC number 5.4.99.37. kegg.jpkegg.jpbrenda-enzymes.orgwikipedia.orgwikipedia.orgenzyme-database.org Dammaradiene synthase is a type of squalene cyclase (SC), enzymes responsible for forming cyclic triterpene hydrocarbon skeletons from squalene. rhea-db.orgnih.gov

Dammaradiene synthase from Dryopteris crassirhizoma (thick stemmed wood fern) has been identified and characterized. kegg.jpenzyme-database.orgnih.govmdpi.com A cDNA encoding this enzyme, named DCD, was cloned from Dryopteris crassirhizoma. nih.gov This DCD protein consists of 685 amino acids and exhibits significant sequence identity to other known squalene cyclases. nih.gov Specifically, it shows 66% identity to ACH, a fern squalene cyclase from Adiantum capillus-veneris, and 35-40% identity to bacterial squalene cyclases. nih.gov Heterologous expression of the DCD gene in yeast confirmed its function as a dammaradiene synthase, producing dammara-18(28),21-diene. nih.gov Another study characterized a dammaradiene synthase (CbTS2) from Cibotium barometz, which produced dammara-18(28),21-diene upon heterologous expression in yeast. nih.govresearchgate.net

Enzymatic Cyclization Mechanisms of Squalene to this compound

The enzymatic cyclization of squalene to form polycyclic triterpenoids is a complex process mediated by triterpenoid cyclases. mdpi.comharvard.edu These enzymes catalyze a concerted cyclization of squalene or 2,3-oxidosqualene (B107256). harvard.edu In the case of this compound biosynthesis, squalene is the direct substrate, not its oxidized form. nih.govnih.gov

The cyclization process typically involves the folding of the linear squalene molecule within the enzyme's active site, followed by the initiation of a carbocationic cascade by a proton. mdpi.comoup.com The specific folding pattern and the subsequent series of cyclization and rearrangement steps dictate the final triterpene skeleton formed. mdpi.comharvard.edu For dammara-type triterpenoids, the cyclization of squalene leads to the formation of a tetracyclic structure. researchgate.netuva.nl This process involves the promotion and stabilization of intermediate carbocations. harvard.edu Studies on squalene-hopene cyclases, which are structurally homologous to dammaradiene synthase, have provided insights into the residues involved in initiating cyclization and stabilizing carbocations. mdpi.comharvard.eduoup.com For instance, conserved tyrosine residues in Alicyclobacillus acidocaldarius squalene-hopene cyclase have been shown to be important for these processes. oup.com

Structural Biology of Dammaradiene Synthase

Triterpenoid cyclases, including dammaradiene synthase, are remarkably homologous at the amino acid level. harvard.edu They contain numerous conserved domains corresponding to active sites crucial for the complex cyclization reaction. harvard.edu While crystal structures for many oxidosqualene cyclases (OSCs) and squalene-hopene cyclases (SHCs) are available, providing insights into their active sites and mechanisms, the specific three-dimensional structure of dammaradiene synthase has been less extensively reported. mdpi.comharvard.edu However, given the homology among triterpenoid cyclases, structural information from related enzymes like SHCs from Alicyclobacillus acidocaldarius and human lanosterol (B1674476) synthase can provide a basis for understanding the structural features of dammaradiene synthase. mdpi.com These structures reveal a catalytic cavity lined by hydrophobic and aromatic amino acid residues that support the isoprenoid substrate. harvard.eduoup.com

Genetic Determinants of this compound Biosynthesis

The biosynthesis of this compound is genetically determined by the gene encoding dammaradiene synthase (EC 5.4.99.37). kegg.jpnih.gov In Dryopteris crassirhizoma, the gene responsible is DCD, a squalene cyclase cDNA. nih.gov In Cibotium barometz, CbTS2 has been identified as the dammaradiene synthase gene. nih.govresearchgate.net These genes belong to the squalene cyclase family. nih.govresearchgate.netresearchgate.net The identification and cloning of these genes from different plant species highlight the genetic basis for the production of this specific triterpene. nih.govnih.govresearchgate.net

Research involving transcriptomics has been used to identify candidate genes involved in triterpene biosynthesis, including dammaradiene synthase, in plants like Cibotium barometz. nih.govresearchgate.net The expression levels of these genes can correlate with the accumulation patterns of triterpenes in different plant tissues. nih.govresearchgate.net

Regulation of Biosynthetic Gene Expression

Information specifically on the regulation of this compound biosynthetic gene expression is limited in the provided search results. However, studies on triterpenoid biosynthesis in general indicate that the expression of genes encoding enzymes in the pathway, such as squalene synthase and triterpene cyclases, can be regulated. nih.gov Factors influencing the regulation of squalene-hopene cyclase expression and activity have been noted as having limited available information. nih.gov

Comparative Biosynthetic Pathways of Dammara-Type Triterpenoids

Dammara-type triterpenoids are a class of tetracyclic triterpenoids derived from the cyclization of squalene. researchgate.netuva.nl Their biosynthesis is initiated by squalene cyclases that specifically generate the dammarane skeleton. nih.govnih.govresearchgate.net This contrasts with the biosynthesis of many other cyclic triterpenoids, particularly in higher plants, which often utilize 2,3-oxidosqualene as the precursor, catalyzed by oxidosqualene cyclases (OSCs). rsc.orgnih.govnih.gov The use of squalene versus 2,3-oxidosqualene represents a key branching point in triterpenoid biosynthesis and contributes significantly to the structural diversity observed in nature. nih.govnih.gov

Ferns, for instance, are known to produce triterpenes from squalene catalyzed by squalene cyclases, resulting in cyclization products like dammaradiene that lack a hydroxyl group at C-3, a characteristic often found in triterpenes derived from 2,3-oxidosqualene in higher plants. nih.govresearchgate.net Both squalene cyclases and oxidosqualene cyclases coexist in ferns and contribute to their triterpene diversity. nih.gov

Comparative studies of triterpene synthases from different organisms, including phylogenetic analysis, reveal the evolutionary relationships between different cyclase types (squalene cyclases and oxidosqualene cyclases) and provide insights into the origin of diverse triterpene skeletons. nih.govresearchgate.netharvard.eduresearchgate.net The presence of dammaradiene synthase (a squalene cyclase) in ferns like Dryopteris crassirhizoma and Cibotium barometz highlights a distinct biosynthetic route compared to organisms that primarily produce triterpenoids via oxidosqualene cyclization. nih.govnih.govresearchgate.net

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

| Component | Role in Biosynthesis | Precursor/Substrate | Product | EC Number |

| Farnesyl Pyrophosphate (FPP) | Precursor to Squalene | - | Squalene (via SQS) | - |

| Squalene Synthase (SQS) | Catalyzes condensation of two FPP molecules to Squalene | FPP | Squalene | - |

| Squalene | Direct precursor to this compound | Squalene (via SCs) | This compound | - |

| Dammaradiene Synthase | Catalyzes cyclization of Squalene | Squalene | This compound | 5.4.99.37 |

Table 2: Characteristics of Identified Dammaradiene Synthases

| Organism | Enzyme Name/Identifier | Amino Acid Length | Identity to A. capillus-veneris ACH | Identity to Bacterial SCs | Product |

| Dryopteris crassirhizoma | DCD | 685 | 66% | 35-40% | Dammara-18(28),21-diene |

| Cibotium barometz | CbTS2 | - | - | - | Dammara-18(28),21-diene |

Chemical Synthesis and Derivatization of Dammara 20,24 Diene

Total Synthesis Approaches to the Dammara-20,24-diene Core Structure

Total synthesis of complex triterpenoid (B12794562) structures like this compound presents significant challenges due to their multiple chiral centers and rigid, fused ring systems. While direct total synthesis of this compound itself is complex, approaches often focus on constructing the core dammarane (B1241002) scaffold with appropriate functionalization that can be later transformed into the desired diene.

Stereoselective Synthetic Strategies

Stereoselective synthesis is paramount in constructing the dammarane core due to the numerous stereocenters (chiral carbons) present in the molecule. amazon.commdpi.com Achieving control over the relative and absolute stereochemistry at each of these centers is critical to synthesize the correct isomer and ensure biological activity where applicable. Strategies often involve:

Asymmetric reactions: Employing chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming steps.

Stereocontrolled cyclizations: Designing reactions that inherently favor the formation of specific ring junctions with desired stereochemistry.

Chiral pool synthesis: Utilizing naturally occurring chiral starting materials with pre-defined stereocenters that can be carried through the synthesis.

Chiral auxiliary-mediated reactions: Attaching a chiral auxiliary to a substrate to control the stereochemical outcome of a reaction, followed by removal of the auxiliary. mdpi.com

The stereochemistry of the dammarane core, particularly at positions like C-17, significantly influences the properties and biological activities of dammarane derivatives. researchgate.net Studies on the structure and reactivity of intermediates, such as the dammarenyl cation, have provided insights into the factors governing regio- and stereospecificity in triterpene synthesis. scispace.com Computational studies can also aid in understanding and predicting stereochemical outcomes. scispace.com

Key Reactions and Retrosynthetic Analyses

Retrosynthetic analysis of the dammarane core typically involves fragmenting the molecule into simpler, readily available precursors. Key disconnections might target the carbon-carbon bonds forming the fused ring system. Common reactions employed in the total synthesis of polycyclic triterpenes, which are relevant to the dammarane core, include:

Cyclization reactions: Forming the characteristic fused rings. Biomimetic cyclizations, inspired by the enzymatic biosynthesis of triterpenes from squalene (B77637), are a significant area of research. asm.orgchegg.com

Pericyclic reactions: Such as Diels-Alder reactions, which can efficiently construct cyclic systems with control over stereochemistry. researchgate.net

Oxidative cycloetherification: A method for forming cyclic ether structures. researchgate.net

Intramolecular Heck reactions: Useful for forming cyclic systems. researchgate.net

Functional group interconversions (FGIs): Transforming one functional group into another to facilitate subsequent reactions or disconnections in retrosynthetic analysis. spcmc.ac.insolubilityofthings.comimperial.ac.uk

Rearrangement reactions: Such as Wagner-Meerwein rearrangements, which can be involved in the biosynthesis and potentially in synthetic routes to modify the triterpene skeleton. thieme-connect.comrsc.org

Retrosynthetic strategies aim to simplify the complex target structure through a series of hypothetical disconnections, leading back to simpler starting materials. Functional group interconversion (FGI) is a key tactic in retrosynthesis, allowing for the modification of functional groups to enable desired disconnections. spcmc.ac.insolubilityofthings.comimperial.ac.uk

Semisynthesis of this compound from Natural Precursors

Given the complexity of the dammarane scaffold, semisynthesis from readily available natural products containing the dammarane skeleton or related triterpenes is often a more practical approach to obtain this compound and its derivatives. Natural precursors such as protopanaxadiol (B1677965) (PPD) and other dammarane-type saponins (B1172615) isolated from Panax species are frequently used starting materials. researchgate.netremedypublications.commdpi.comnih.govscispace.com

Semisynthesis involves chemically modifying a natural product to yield the desired compound. This can include:

Selective deprotection or functionalization: Modifying existing functional groups on the natural precursor.

Skeletal modifications: Rearranging or cleaving parts of the natural product scaffold to arrive at the target structure.

Introduction of unsaturation: Creating double bonds, such as the diene system in this compound, from saturated or functionalized precursors.

For example, protopanaxadiol, which possesses the dammarane skeleton with hydroxyl groups, can serve as a starting point for synthesizing various dammarane derivatives. researchgate.netremedypublications.commdpi.comnih.govscispace.com Hollongdione, another dammarane derivative obtainable from natural sources like Dipterocarpus species, has been utilized as an intermediate in the synthesis of other dammarane compounds. mdpi.com

Chemical Modifications and Synthesis of this compound Analogues and Derivatives

Chemical modification of the dammarane scaffold is extensively explored to generate analogues and derivatives with altered or enhanced biological activities. This involves introducing new functional groups, modifying existing ones, or altering the stereochemistry. scispace.comthieme-connect.comresearchgate.netnih.govacs.org

Strategies for Functional Group Interconversion and Stereochemical Manipulation

Functional group interconversion (FGI) is a fundamental tool in the derivatization of dammarane compounds. spcmc.ac.insolubilityofthings.comimperial.ac.uk This can involve:

Oxidation and Reduction: Converting hydroxyl groups to ketones or vice versa, or reducing double bonds. imperial.ac.uk

Esterification and Saponification: Introducing or removing ester groups.

Ether formation: Creating ether linkages.

Halogenation: Introducing halogen atoms.

Introduction of nitrogen-containing groups: Synthesis of amines, amides, or heterocyclic derivatives. researchgate.netresearchgate.netnih.gov

Stereochemical manipulation is also crucial, particularly at positions like C-3, C-20, and C-24, as the stereochemistry can significantly impact biological activity. Strategies include:

Stereoselective reactions: Utilizing reagents or conditions that favor the formation of a specific stereoisomer.

Epimerization: Converting one stereoisomer into another, often under controlled conditions. scispace.com

Nucleophilic substitution with inversion of configuration: A method to change the stereochemistry at a carbon center. solubilityofthings.com

The synthesis of derivatives often involves modifying specific positions on the dammarane core, such as the C-3 hydroxyl group, the side chain at C-17, or introducing modifications to the ring system. researchgate.netresearchgate.netnih.govacs.org For instance, cyanoethylation of hydroxyl groups or oximino groups on dammarane triterpenoids has been reported. researchgate.net

Design and Synthesis of Novel Dammarane Scaffold Derivatives

The design of novel dammarane derivatives is often guided by structure-activity relationship (SAR) studies, aiming to identify structural features crucial for desired biological effects. researchgate.netnih.gov This involves synthesizing a series of compounds with systematic modifications and evaluating their activities.

Strategies for designing and synthesizing novel derivatives include:

Skeletal modifications: Introducing or removing carbon atoms (e.g., nor-dammara nes) or rearranging the ring system. ontosight.ai

Introduction of diverse functional groups: Incorporating various chemical moieties to explore their influence on activity and properties. researchgate.netremedypublications.commdpi.comresearchgate.netnih.gov

Hybrid molecules: Combining the dammarane scaffold with other pharmacologically active moieties. researchgate.net

Synthesis of glycosides and saponins: Attaching sugar units to the dammarane aglycone, as many naturally occurring dammaranes are saponins. thieme-connect.comresearchgate.net

Research has focused on synthesizing dammarane derivatives with various modifications, including those with nitrogen-containing heterocycles, altered side chains, or modifications to rings A and D. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov These efforts contribute to understanding how structural changes affect biological activity and can lead to the discovery of new lead compounds.

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-Activity Relationship (SAR) studies involving dammarane-type triterpenoids, including derivatives of this compound, have been conducted to understand how structural modifications influence biological activity. These studies are crucial for the development of new therapeutic agents based on the dammarane scaffold.

Research on dammarane-type triterpene saponins from Gynostemma pentaphyllum has indicated that the SAR is related to several factors, including the number and nature of sugar moieties, their acylation, the type of aglycone, and the stereochemistry nih.gov. Studies on the anti-tumor, anti-inflammatory, and anti-diabetic activities of these compounds have highlighted the importance of different structural components nih.gov.

Specific derivatization efforts on dammarane skeletons have explored the impact of modifications at various positions. For instance, studies on derivatives of 20S-dammar-24-en-2α,3β,12β,20-tetrol (a dammarane-type triterpenoid) have shown that the introduction of an amine group at the 24-position significantly increased the potency and efficacy in activating AMPK heterotrimer α2β1γ1 nih.gov. Certain derivatives, such as compounds 12 and 17-19 in one study, exhibited enhanced potency and efficacy compared to a positive control (AMP) in this specific activity assay nih.gov.

Another study focusing on triterpenoid derivatives based on 20(S)-Protopanaxadiol, a dammarane derivative, investigated their antibacterial activity. SAR analysis suggested that hydrogen bond donors at the C-3 and C-12 positions were required for activity against Gram-positive bacteria. Decreased activity was observed when these hydroxyl groups were oxidized remedypublications.com. Conversely, oxidizing the hydroxyl group at C-12 while retaining a carbonyl group at C-3 in a specific compound enhanced antibacterial activity against S. aureus compared to a compound with a carbonyl group at C-3 and a hydroxyl group at C-12 remedypublications.com.

Research on dammar resin triterpenoids and their derivatives has also provided insights into SAR, particularly concerning antitumor-promoting effects and cytotoxic activities. One observation indicated that arylidene derivatives of 3-oxo-dammar-20(24)-diene were less active than those of dipterocarpol (B1150813), suggesting that the presence of an additional double bond in the side chain might reduce activity researchgate.net.

Studies on the cytotoxicity of dammarane-type triterpenoids with a furan (B31954) ring in their side-chain have indicated that the presence of a double bond between C-20 and C-22 of the 21,23-lactone moiety might be relatively essential for cytotoxic activity against certain human breast cancer cells mdpi.com. For example, (23S)-3β-hydroxydammar-20,24-dien-21-oic acid 21,23-lactone showed significant cytotoxic activity, while similar compounds lacking this specific double bond did not mdpi.com.

The stereochemistry of dammarane triterpenoids is also considered crucial for their biological activity ontosight.ai.

While specific detailed data tables directly linking this compound derivatization to activity were not extensively available in the search results, the general principles of dammarane SAR studies highlight the importance of functional groups (e.g., hydroxyl, amine), oxidation state, presence and position of double bonds, and stereochemistry in modulating biological effects.

Below is an example of how data from SAR studies on dammarane derivatives might be presented in a table format, based on the types of findings discussed:

| Compound Structure / Modification Site | Specific Modification | Biological Activity (Example) | Effect on Activity (vs Parent Compound/Reference) | Reference |

| Dammarane skeleton (various positions) | Number and nature of sugars | Insulin secretion | Varies depending on structure nih.gov | nih.gov |

| Dammarane skeleton (various positions) | Acylation of sugars | Anti-tumor, anti-inflammatory, anti-diabetic | Varies depending on structure nih.gov | nih.gov |

| Dammarane skeleton (various positions) | Type of aglycone | Anti-tumor, anti-inflammatory, anti-diabetic | Varies depending on structure nih.gov | nih.gov |

| Dammarane skeleton (various positions) | Stereochemistry | Various biological activities | Crucial for activity ontosight.ai | ontosight.ai |

| 20S-dammar-24-en-2α,3β,12β,20-tetrol | Amine at C-24 | AMPKα2β1γ1 activation | Significantly increased potency and efficacy nih.gov | nih.gov |

| 20(S)-Protopanaxadiol | Hydrogen bond donors at C-3 and C-12 | Antibacterial (Gram-positive) | Required for activity remedypublications.com | remedypublications.com |

| 20(S)-Protopanaxadiol | Oxidation of hydroxyls at C-3 and C-12 | Antibacterial (Gram-positive) | Decreased activity remedypublications.com | remedypublications.com |

| 20(S)-Protopanaxadiol | Carbonyl at C-3, hydroxyl at C-12 | Antibacterial (S. aureus) | Lower activity compared to carbonyl at C-3 and oxidized C-12 remedypublications.com | remedypublications.com |

| 20(S)-Protopanaxadiol | Carbonyl at C-3, oxidized C-12 | Antibacterial (S. aureus) | Enhanced activity compared to carbonyl at C-3 and hydroxyl at C-12 remedypublications.com | remedypublications.com |

| 3-oxo-dammar-20(24)-diene | Arylidene derivatives | Antitumor-promoting effects | Less active compared to dipterocarpol derivatives researchgate.net | researchgate.net |

| Dammarane with furan ring side-chain | Double bond between C-20 and C-22 (21,23-lactone) | Cytotoxicity (human breast cancer cells) | Relatively essential for activity mdpi.com | mdpi.com |

This table summarizes some of the reported SAR findings for dammarane derivatives, illustrating how structural changes impact biological activities.

Structural Elucidation and Spectroscopic Characterization of Dammara 20,24 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-carbon and carbon-hydrogen frameworks of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in the structural analysis of complex triterpenes like Dammara-20,24-diene.

1D NMR (¹H-NMR, ¹³C-NMR, DEPT) Applications

¹H-NMR Spectroscopy: Proton NMR provides information about the different types of hydrogen atoms in the molecule, their chemical environments, and their coupling interactions with neighboring protons. Analysis of chemical shifts (δH), multiplicities, and integration values helps in identifying various proton types, such as methyl, methylene (B1212753), methine, and olefinic protons. For dammarane-type triterpenes, characteristic signals for tertiary methyl groups are typically observed in the upfield region of the ¹H-NMR spectrum mdpi.compreprints.orgpreprints.org. Vinylic protons associated with the double bonds at positions 20 and 24 are expected to appear in the downfield region scispace.comsemanticscholar.org. Studies on related dammarane (B1241002) derivatives have reported specific chemical shifts for vinylic protons and methyl protons on prenyl groups semanticscholar.orgscielo.br.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts (δC) of carbon atoms are highly sensitive to their electronic environment and hybridization. This technique helps in determining the number of carbon atoms of each type (methyl, methylene, methine, quaternary) and identifying carbons involved in double bonds or bearing oxygen atoms scispace.comresearchgate.net. Detailed analysis of ¹³C-NMR data confirms the dammarane-type triterpene skeleton mdpi.compreprints.orgpreprints.org. The presence of 30 carbon resonances is characteristic of this class of compounds scispace.com. Olefinic carbons at positions 20 and 24 are observed at characteristic downfield chemical shifts researchgate.net.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments (e.g., DEPT-90, DEPT-135) are used in conjunction with ¹³C-NMR to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbon atoms. This is achieved by observing the phase of the signals at different pulse angles. DEPT-135 shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons, while quaternary carbons are absent. DEPT-90 only shows signals for CH carbons scispace.comresearchgate.net. This information is vital for assigning carbon signals and confirming the number of protons attached to each carbon, aiding in the construction of the molecular framework.

2D NMR Techniques (COSY, HMQC, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide correlations between different nuclei, offering crucial information about connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds (vicinal coupling). This helps in establishing proton-proton connectivity networks, allowing for the assignment of adjacent proton signals and the tracing of spin systems within the molecule scispace.comscielo.brresearchgate.net.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): HMQC and HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). These spectra are essential for correlating each proton signal in the ¹H-NMR spectrum with its corresponding carbon signal in the ¹³C-NMR spectrum, facilitating the assignment of protonated carbons scispace.comscielo.brresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (long-range coupling). This technique is invaluable for establishing connectivity across quaternary carbons and identifying the positions of functional groups and the attachment points of side chains scispace.comscielo.brresearchgate.net. HMBC correlations between methyl protons and neighboring carbons are particularly useful for establishing the dammarane backbone mdpi.compreprints.orgpreprints.org.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and gaining insights into its structural subunits.

High-Resolution Mass Spectrometry (HRMS, HRESIMS, HRESITOF-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry techniques, such as HRMS, HRESIMS, or HRESITOF-MS, are used to determine the accurate mass of the molecular ion or characteristic fragment ions. mdpi.comscispace.com The accurate mass measurement allows for the precise determination of the elemental composition and thus the molecular formula of the compound. For this compound (C30H50), HRMS would provide a molecular ion peak corresponding to this formula uni.lu. For example, HRESIMS data has been used to determine the molecular formula of related dammarane triterpenes mdpi.compreprints.org.

Fragmentation Pattern Analysis for Structural Insight

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with electrons, causing them to ionize and fragment. The fragmentation pattern, observed as a series of fragment ions at different m/z values, provides characteristic fingerprints that can be used to deduce structural features of the molecule. For triterpenes like this compound, fragmentation often occurs at the ring junctions and along the side chain, yielding characteristic ions that confirm the dammarane skeleton and the presence of the double bonds scielo.bruva.nluva.nlresearchgate.net. Analyzing the high-intensity fragment ions can provide insights into the stability of certain substructures and the preferred cleavage pathways under ionization conditions uva.nl. For instance, characteristic fragments for a dammarane skeleton have been observed in the EI mass spectrum of dammara-20(21),24-diene-3-one (B99460) researchgate.net.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules like this compound, single-crystal X-ray diffraction can provide unambiguous information about the absolute configuration, provided that suitable crystals can be obtained and the crystal structure contains at least one heavy atom or anomalous dispersion effects are significant encyclopedia.pubnih.gov.

The principle involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then analyzed to reconstruct the electron density map, revealing the positions of the atoms. For determining absolute configuration, the anomalous scattering of X-rays by atoms is utilized. This effect, also known as the Bijvoet effect, causes slight differences in the intensity of diffracted beams for a pair of reflections related by inversion symmetry (Bijvoet pairs) nih.gov. The magnitude of these differences is dependent on the absolute configuration of the molecule.

The absolute configuration is typically determined by refining a parameter known as the Flack parameter or the Hooft parameter encyclopedia.pubnih.gov. For a correctly assigned absolute configuration, the Flack parameter should ideally be close to zero, while a value close to one suggests the inverted structure. Values between zero and one indicate a racemic mixture or a partially inverted structure, or issues with the data or model nih.gov.

While specific crystallographic data (such as unit cell parameters, space group, R-factors, or Flack parameter) for this compound itself were not available in the consulted literature, X-ray diffraction has been successfully applied to determine the absolute configuration of related dammarane-type triterpenes and euphane derivatives acs.orgresearchgate.netresearchgate.net. This underscores the importance and applicability of this technique in the structural elucidation of this class of compounds. For instance, X-ray crystal diffraction analysis has been used to confirm the absolute configuration of euphane derivatives, which share structural similarities with dammaranes acs.org. Similarly, the absolute configurations of new dammarane triterpenes isolated from Maytenus macrocarpa were solved using single-crystal X-ray diffraction in conjunction with ECD data researchgate.net.

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignments

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are invaluable tools for assigning the absolute configuration and confirming the stereochemistry of chiral molecules, especially when single crystals suitable for X-ray diffraction are difficult to obtain nih.gov. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum, which shows positive and negative Cotton effects (peaks and troughs), is characteristic of the molecule's chromophores and their spatial arrangement, thus providing information about the molecule's stereochemistry.

For triterpenes like this compound, which contain inherent chromophores such as double bonds, ECD spectroscopy can be highly informative. The position, intensity, and sign of the Cotton effects in the ECD spectrum are sensitive to the conformation and absolute configuration of the molecule.

Assigning absolute configuration using ECD typically involves comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers researchgate.netresearcher.life. Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are employed to predict the ECD spectra for different configurations researchgate.netresearcher.life. By comparing the experimental and calculated spectra, the absolute configuration that best matches the experimental data can be assigned.

Although specific experimental ECD data or calculated spectra for this compound were not found in the immediate search results, ECD spectroscopy, often combined with TDDFT calculations, has been successfully applied to determine the absolute configurations of various dammarane triterpenes and other complex natural products researchgate.netresearchgate.netresearcher.life. This combined approach is a powerful strategy for stereochemical assignments when crystallographic data are unavailable or to corroborate X-ray findings. For example, ECD data and NMR calculations generated using software like Gaussian 09 have been used in the structural elucidation of dammarane triterpenoids researchgate.net. The absolute configurations of compounds, including dammara-type structures, have been determined by single crystal X-ray diffraction, DFT NMR calculations, and TDDFT ECD calculations researcher.life.

Advanced Analytical Methodologies for Dammara 20,24 Diene

Chromatographic Quantification and Profiling

Chromatographic methods are essential for separating dammara-20,24-diene from complex mixtures, allowing for its subsequent detection and quantification. The choice of chromatographic technique often depends on the sample matrix and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including triterpenoids like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been employed in the analysis of natural resins, such as dammar resin, where this compound and its derivatives are major components. chimia.ch The technique allows for the separation of various triterpenoid (B12794562) compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides characteristic fragmentation patterns that aid in their identification. uevora.ptresearchgate.net For instance, GC-MS analysis of the hydrocarbon fraction from the bacterium Zymomonas mobilis revealed the presence of dammara-20(21),24-diene and 17-isodammara-20(21),24-diene, identified by comparing their mass spectra with reported data. oup.com Similarly, GC-MS has been used to characterize the triterpenoid composition of paint varnishes containing dammar resin, identifying compounds like dammaradienone and 3-hydroxythis compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds, offering high sensitivity and specificity for quantification. This tandem mass spectrometry technique allows for the selective detection of target analytes by monitoring specific precursor-product ion transitions. An LC-MS/MS method was developed and validated for the quantification of dammar-20(22)E,24-diene-3β,6α,12β-triol (YNPT2), a dammarane (B1241002) derivative, in rat plasma for pharmacokinetic studies. nih.gov The method demonstrated good linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) of 5 ng/ml. nih.gov Chromatographic separation was achieved using a C18 column with a mobile phase consisting of water and acetonitrile. nih.gov Detection and quantification were performed in positive electrospray ionization and multiple reaction monitoring (MRM) mode, using specific transitions for YNPT2 and the internal standard. nih.gov This highlights the utility of LC-MS/MS for sensitive and accurate quantification of dammarane-type compounds in biological matrices.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of throughput and cost-effectiveness for the analysis of natural products. While not explicitly detailed for the quantification of this compound in the provided search results, TLC (Thin-Layer Chromatography), a related technique, has been mentioned in the context of separating hydrocarbon fractions containing dammarane derivatives. oup.com TLC is often used as a preliminary separation step before analysis by techniques like GC-MS or for tracking compounds during isolation procedures. oup.comzhunter.comscispace.comresearchgate.net HPTLC, with its enhanced resolution and reproducibility compared to traditional TLC, could potentially be applied for the profiling and semi-quantitative analysis of this compound in suitable matrices, although specific applications for this compound were not found in the search results.

Development of Specific Assays for this compound in Biological Systems (non-human)

The development of specific assays for this compound in non-human biological systems is crucial for studying its biosynthesis, metabolism, and biological roles. The provided search results highlight the development of a sensitive and specific LC-MS/MS method for the quantification of a dammarane derivative (YNPT2) in rat plasma, which is an example of a specific assay in a non-human biological system. nih.gov This assay involves sample preparation steps like deproteinization, followed by LC-MS/MS analysis in MRM mode. nih.gov The specificity is achieved through the selective ionization and fragmentation of the target analyte. nih.gov While this specific assay is for a hydroxylated derivative, similar principles and methodologies could be applied to develop assays for this compound itself in various non-human biological matrices, such as plant extracts, microbial cultures, or animal tissues, depending on the research objective. The use of techniques like LC-MS/MS with appropriate internal standards is fundamental for developing such quantitative assays. nih.gov

Cellular and Molecular Biological Activities of Dammara 20,24 Diene

Antiproliferative and Cytotoxic Activities in Cell Lines (e.g., MCF-7, B16-F10)

No studies were found that investigated the antiproliferative or cytotoxic effects of Dammara-20,24-diene on MCF-7, B16-F10, or any other cancer cell lines.

Without evidence of cytotoxic activity, there is no corresponding research on the mechanisms of apoptosis induction, such as the activation of caspase pathways or the regulation of pro- and anti-apoptotic proteins, by this compound.

The impact of this compound on cell cycle progression in cancer cells has not been investigated in any published studies.

Anti-inflammatory and Immunomodulatory Properties

Scientific literature lacks any reports on the potential anti-inflammatory or immunomodulatory effects of this compound.

There is no information available regarding the ability of this compound to modulate key inflammatory signaling pathways, such as NF-κB or MAPK pathways.

The effect of this compound on the function of immune cells, including macrophages, lymphocytes, or other immune cell types, has not been a subject of scientific inquiry.

Antioxidant Activity Investigations

No studies have been published that assess the antioxidant potential of this compound, either through in vitro chemical assays or cellular-based antioxidant activity measurements.

Radical Scavenging Mechanisms

The antioxidant activity of dammarane-type triterpenoids has been a subject of investigation, with some studies indicating their potential to act as radical scavengers. For instance, certain nor-dammarane triterpenoids isolated from Viburnum mongolicum have exhibited radical scavenging activities against ABTS·+ radicals, comparable to the standard antioxidant Trolox nih.gov. Additionally, novel dammarane-type triterpene saponins (B1172615) isolated from Panax ginseng root have demonstrated good hydroxyl radical scavenging activity researchgate.net. The exact mechanisms by which these compounds scavenge radicals have not been fully elucidated but are likely attributed to their chemical structure, which may allow for the donation of a hydrogen atom or an electron to neutralize free radicals.

Table 1: Radical Scavenging Activity of Selected Dammarane-Type Triterpenoids

| Compound/Extract | Radical Scavenged | Assay | Result | Source |

|---|---|---|---|---|

| Nor-dammarane triterpenoids | ABTS·+ | In vitro assay | Comparable to Trolox | nih.gov |

Interaction with Endogenous Antioxidant Systems

Dammarane-type triterpenoids may also exert their antioxidant effects by interacting with and enhancing the body's endogenous antioxidant defense systems. Studies on dammarane-type triterpenoid (B12794562) saponins from Gynostemma longipes have shown that these compounds can mitigate hypoxia-induced injuries in PC12 cells by increasing the activity of superoxide dismutase (SOD), a key antioxidant enzyme. nih.gov This suggests a mechanism that goes beyond direct radical scavenging and involves the modulation of cellular antioxidant machinery. Furthermore, these saponins were also found to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, which indicates a protective effect against oxidative damage to cell membranes nih.gov.

Enzyme Inhibition and Activation Studies

The ability of dammarane-type triterpenoids to interact with and modulate the activity of various enzymes is an area of growing research interest.

Investigation of Specific Enzyme Targets (e.g., LOX, Hypoxia Inducible Factor Ia)

Regarding Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator in cellular response to hypoxia, some dammarane-type triterpenoids have shown potential modulatory effects. For example, ginsenoside compound K, a metabolite of dammarane-type saponins, has been found to regulate HIF-1α-mediated glycolysis in human liver cancer cells nih.gov. Furthermore, dammarane-type triterpenoid saponins from Gynostemma longipes have demonstrated protective effects against hypoxia-induced injury in cells, suggesting a potential interaction with hypoxia-related pathways nih.gov.

Receptor Binding and Signaling Pathway Modulation

Emerging evidence suggests that dammarane-type triterpenoids can modulate various signaling pathways. A novel synthesized dammarane (B1241002) triterpenoid, CKN, has been shown to prevent the formation of atherosclerosis by activating the Liver X receptor α (LXRα) pathway nih.gov. This activation leads to an increase in the expression of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux nih.gov. This indicates a direct interaction with a nuclear receptor and subsequent modulation of a critical signaling pathway involved in lipid metabolism.

Antimicrobial Activities (e.g., Antibacterial, Antimycobacterial)

Several studies have highlighted the antimicrobial potential of dammarane-type triterpenoids. An epimeric mixture of shoreic and eichlerianic acid, two dammarane-type triterpenoids from Aglaia foveolata, showed moderate antibacterial activity, particularly against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 31.7 ppm unsoed.ac.id. In another study, novel dammarane-type triterpene saponins from Panax ginseng root exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus researchgate.net. The broad-spectrum antibacterial activity of terpenoids, in general, is thought to be due to their ability to disrupt the bacterial cell membrane integrity nih.gov.

While specific studies on the antimycobacterial activity of this compound are lacking, the general antimicrobial properties of dammarane triterpenoids suggest that this could be a promising area for future research.

Table 2: Antibacterial Activity of Selected Dammarane-Type Triterpenoids

| Compound/Extract | Target Bacteria | MIC Value | Source |

|---|---|---|---|

| Shoreic and eichlerianic acid mixture | Staphylococcus aureus | 31.7 ppm | unsoed.ac.id |

| Shoreic and eichlerianic acid mixture | Bacillus subtilis | 126.6 ppm | unsoed.ac.id |

| Shoreic and eichlerianic acid mixture | Escherichia coli | 126.6 ppm | unsoed.ac.id |

| Shoreic and eichlerianic acid mixture | Pseudomonas aeruginosa | 126.6 ppm | unsoed.ac.id |

| Dammarane-type triterpene saponins | Escherichia coli | Not specified | researchgate.net |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Shoreic acid |

| Eichlerianic acid |

| Ginsenoside compound K |

| Superoxide dismutase |

| Malondialdehyde |

| Lipoxygenase |

| Hypoxia Inducible Factor 1α |

| Nitric oxide |

| Liver X receptor α |

Preclinical in Vivo Investigations of Dammara 20,24 Diene

Animal Model Studies for Anti-inflammatory Effects (e.g., mouse models)

Investigations into the anti-inflammatory potential of dammarane (B1241002) triterpenoids have frequently utilized animal models, particularly mouse models of inflammatory conditions. Studies have shown that certain dammarane triterpenoids possess anti-inflammatory and immunosuppressive activities in vivo. For instance, a 17-alpha-substituted triterpene, (17alpha)-23-(E)-dammara-20,23-diene-3beta,25-diol, demonstrated promising activity in animal models of immunosuppression and inflammation, including a mouse model for inflammatory skin diseases like oxazolone-induced allergic contact dermatitis (ACD). nih.govresearchgate.net This suggests that dammarane-type structures can modulate inflammatory responses in living systems. Although direct in vivo anti-inflammatory data for Dammara-20,24-diene is not explicitly detailed in the reviewed literature snippets, the observed activities of structurally related dammaranes in established mouse models of inflammation indicate this is a relevant area for preclinical investigation of this compound.

Efficacy Studies in Other Disease Models (e.g., anti-tumor activity in animal models)

Beyond inflammation, the efficacy of dammarane triterpenoids has been explored in other disease models, notably in the context of anti-tumor activity. Research on various dammarane derivatives has indicated potential against different types of cancer in animal models. For example, dammarane sapogenins, including dammara-20(21)-diene-3,12-diol (referred to as PAM-120), have shown therapeutic effects in mouse models of human malignant glioma, impacting both intracranial and subcutaneous tumor growth. researchgate.net Dammarenolic acid and its derivatives, also dammarane-type compounds, have demonstrated inhibitory effects on skin tumor promotion in a two-stage mouse skin carcinogenesis test. researchgate.net While this compound has been identified in plants known for their anti-cancer properties, specific in vivo anti-tumor efficacy data for this compound itself in animal models was not prominently available in the examined sources. Nevertheless, the documented anti-tumor activities of related dammarane triterpenoids in various animal cancer models highlight the potential for this compound to be investigated in similar preclinical settings.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (e.g., rat plasma LC-MS/MS studies)

Pharmacokinetic and pharmacodynamic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted, as well as its biochemical and physiological effects. While a specific pharmacokinetic study for this compound in rats using LC-MS/MS was not found in the provided information, methodologies for such studies have been established and applied to related dammarane derivatives. For instance, a sensitive and specific LC-MS/MS method was developed and validated for the quantification of Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2) in rat plasma, and this method was successfully applied in a pharmacokinetic study following both intragastric and intravenous administration in rats. nih.gov This demonstrates the feasibility of using LC-MS/MS for analyzing dammarane triterpenoids in biological matrices from animal models. Although direct pharmacokinetic and pharmacodynamic data for this compound are not presented, the existence of validated analytical methods and pharmacokinetic studies for related dammaranes in rats suggests that similar investigations could be conducted for this compound to understand its in vivo behavior.

Biotechnological Production and Engineering of Dammara 20,24 Diene

Microbial Fermentation for Dammara-20,24-diene Production

Microbial fermentation offers a promising route for the production of triterpenes like this compound. This approach leverages the metabolic machinery of microorganisms, often engineered to synthesize target compounds. Saccharomyces cerevisiae has emerged as a particularly advantageous heterologous host for the synthesis of natural products, including dammarane-type triterpenes. researchgate.net

Heterologous Expression Systems for Biosynthetic Enzymes

The production of this compound in microbial systems relies on the heterologous expression of the genes encoding the relevant biosynthetic enzymes. The biosynthesis of triterpenes typically involves the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then elongated to farnesyl diphosphate (FPP), the direct precursor for triterpenes, by prenyltransferases. Finally, a triterpene synthase catalyzes the cyclization of FPP to the specific triterpene scaffold, such as the dammarane (B1241002) skeleton.

Heterologous expression involves introducing the genes for these plant-derived enzymes into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com S. cerevisiae is often preferred for complex eukaryotic proteins like triterpene synthases due to its ability to perform necessary post-translational modifications and compartmentalization. researchgate.net Strategies involve cloning the genes encoding enzymes like oxidosqualene cyclase, which would be responsible for cyclizing oxidosqualene (derived from FPP) into the dammarane scaffold, into microbial expression vectors. These vectors are then transformed into the host organism, enabling the production of the plant enzymes within the microbial cells. The efficiency of heterologous expression can be improved by optimizing gene codon usage for the host organism and using strong, constitutive or inducible promoters to drive high levels of enzyme production. researchgate.net

Metabolic Engineering Strategies for Enhanced Yields

Metabolic engineering plays a crucial role in enhancing the production yields of triterpenes in microbial fermentation. These strategies aim to optimize the metabolic flux towards the desired product and minimize the production of byproducts. Key approaches include:

Increasing Precursor Supply: Enhancing the flux through the upstream mevalonate or MEP pathways provides more FPP, the direct precursor for dammarane triterpenes. This can be achieved by overexpressing key enzymes in these pathways, such as HMG-CoA reductase in the mevalonate pathway. researchgate.netnih.gov

Eliminating Competing Pathways: Undesired metabolic pathways that divert precursors or produce inhibitory byproducts can be attenuated or eliminated through gene knockout or downregulation techniques. nih.gov

Improving Enzyme Activity and Specificity: Directed evolution or rational design can be used to improve the catalytic efficiency and specificity of the heterologous triterpene synthase towards producing this compound.

Optimizing Fermentation Conditions: Factors such as media composition, temperature, pH, and aeration can significantly impact microbial growth and product formation and require optimization for enhanced yields. The addition of certain compounds, such as ethanol (B145695), has been shown to enhance the production of some dammarane-type compounds in microbial systems. asm.org

Research on related dammarane triterpenes, such as dammarenediol glucosides, in S. cerevisiae has demonstrated the effectiveness of these metabolic engineering strategies, resulting in significant increases in production titers. researchgate.net These findings provide valuable insights and a roadmap for applying similar approaches to the production of this compound.

Plant Cell and Tissue Culture for this compound Production

Plant cell and tissue culture techniques offer an alternative biotechnological method for producing plant-derived compounds like this compound. This involves growing plant cells, tissues, or organs in vitro under controlled aseptic conditions. fao.orgebsco.com

Plant cell cultures, typically established from explants such as leaves or stems, can be maintained as undifferentiated callus or as suspension cultures. ebsco.com These cultures can synthesize the secondary metabolites characteristic of the parent plant. The production of this compound in plant cell cultures would involve selecting high-producing cell lines and optimizing the culture medium and growth conditions. mdpi.com

Factors influencing metabolite production in plant cell cultures include the type of explant, the composition of the culture medium (including plant growth regulators like auxins and cytokinins), light, temperature, and the addition of elicitors. ebsco.commdpi.com Elicitors, which can be biotic (e.g., fungal or bacterial extracts) or abiotic (e.g., methyl jasmonate or salicylic (B10762653) acid), can stimulate the plant cells to increase the synthesis of secondary metabolites as a defense response. mdpi.com

While plant cell culture can provide a consistent source of plant compounds independent of geographical location or seasonal variations, yields can sometimes be lower compared to the intact plant. dpi.qld.gov.au However, advancements in bioreactor design and operation allow for scaling up plant cell cultures for industrial production of valuable compounds. mdpi.com Furthermore, genetic manipulation techniques, including Agrobacterium-mediated transformation, can be applied to plant cell cultures to enhance the expression of biosynthetic genes or introduce genes from other organisms to improve this compound production. ebsco.com

Future Research Directions and Emerging Trends for Dammara 20,24 Diene

Discovery of Novel Biological Targets and Mechanisms of Action

Understanding the precise biological targets and mechanisms through which Dammara-20,24-diene exerts its effects is a critical area for future research. While dammarane (B1241002) triterpenoids have shown a range of activities, the specific interactions of this compound at the molecular level are still being explored. Research into related dammarane compounds, such as 20S-dammar-24-en-2α,3β,12β,20-tetrol, has identified targets like AMPK, suggesting potential avenues for this compound research. nih.gov Studies on other dammarane derivatives have indicated mechanisms involving the induction of apoptosis and autophagy in cancer cells. mdpi.com Future studies should employ advanced biochemical and cell biology techniques to pinpoint the specific proteins or pathways that this compound interacts with, providing a foundation for targeted therapeutic development.

Advanced Synthetic Methodologies for Structure-Activity Relationship Optimization